molecular formula C8H8BrCl B1530138 2-(bromomethyl)-1-chloro-4-methylbenzene CAS No. 91978-94-8

2-(bromomethyl)-1-chloro-4-methylbenzene

Cat. No.: B1530138
CAS No.: 91978-94-8
M. Wt: 219.5 g/mol
InChI Key: POHFEJVKQQYINK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(bromomethyl)-1-chloro-4-methylbenzene is an organic compound with the molecular formula C8H8BrCl. It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the second position, a chlorine atom at the first position, and a methyl group at the fourth position. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and organic synthesis.

Scientific Research Applications

2-(bromomethyl)-1-chloro-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Future Directions

The future directions for this compound would depend on its potential applications. Benzene and its derivatives are widely used in the chemical industry, so this compound could potentially have various uses depending on its properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-1-chloro-4-methylbenzene can be achieved through several methods. One common method involves the bromination of 2-methyl-1-chloro-4-methylbenzene using bromine in the presence of a catalyst such as iron (III) bromide (FeBr3). The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form various products depending on the oxidizing agent used. For example, using potassium permanganate (KMnO4) can lead to the formation of carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Substitution: Formation of benzene derivatives with different substituents replacing the bromine atom.

    Oxidation: Formation of carboxylic acids or other oxidized products.

    Reduction: Formation of methyl derivatives.

Comparison with Similar Compounds

  • 2-(bromomethyl)-1-chloro-4-methylbenzene
  • Benzene, 2-(bromomethyl)-1-chloro-
  • Benzene, 2-(bromomethyl)-4-methyl-
  • Benzene, 1-chloro-4-methyl-

Comparison:

  • This compound is unique due to the presence of both bromomethyl and chlorine substituents, which can significantly affect its reactivity compared to compounds with only one of these substituents.
  • Benzene, 2-(bromomethyl)-1-chloro- lacks the methyl group, which can lead to differences in steric and electronic effects during reactions.
  • Benzene, 2-(bromomethyl)-4-methyl- lacks the chlorine atom, which can alter its reactivity and selectivity in chemical reactions.
  • Benzene, 1-chloro-4-methyl- lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

Properties

IUPAC Name

2-(bromomethyl)-1-chloro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHFEJVKQQYINK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(bromomethyl)-1-chloro-4-methylbenzene
Reactant of Route 2
Reactant of Route 2
2-(bromomethyl)-1-chloro-4-methylbenzene
Reactant of Route 3
Reactant of Route 3
2-(bromomethyl)-1-chloro-4-methylbenzene
Reactant of Route 4
2-(bromomethyl)-1-chloro-4-methylbenzene
Reactant of Route 5
2-(bromomethyl)-1-chloro-4-methylbenzene
Reactant of Route 6
Reactant of Route 6
2-(bromomethyl)-1-chloro-4-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.